molecular formula C10H11FO3 B13968692 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone

1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone

Cat. No.: B13968692
M. Wt: 198.19 g/mol
InChI Key: QQJQFCVASFMNGH-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, with an ethanone group as the functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-fluoro-2,4-dimethoxybenzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of a catalyst and a solvent to facilitate the reaction .

Industrial Production Methods: For industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The fluorine atom and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

1-(5-fluoro-2,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H11FO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-5H,1-3H3

InChI Key

QQJQFCVASFMNGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)OC)F

Origin of Product

United States

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